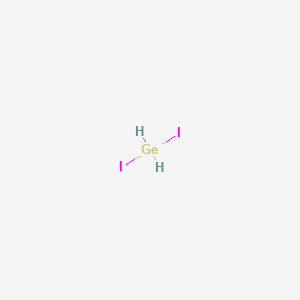

Germanium(ii)iodide

Übersicht

Beschreibung

Germanium(II) iodide is an orange-yellow crystalline solid . It decomposes on melting and can be sublimed at 240 °C in a vacuum . It is insoluble in hydrocarbons and slightly soluble in chloroform and carbon tetrachloride .

Synthesis Analysis

Germanium(II) iodide can be produced by reacting germanium(IV) iodide with hydriodic acid and hypophosphorous acid and water . It can also be formed by the reaction of germanium monosulfide or germanium monoxide and hydrogen iodide .Molecular Structure Analysis

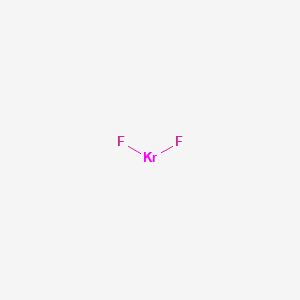

The molecular formula of Germanium(II) iodide is GeI2 . It has a cadmium iodide structure with lattice parameters a = 413 pm and c = 679 pm .Chemical Reactions Analysis

Germanium(II) iodide reacts with acetylene at 140 °C to form an analogue of cyclohexa-1,4-diene in which the methylene groups, CH2, are replaced with diiodogermylene groups, GeI2 . It is oxidized by a solution of potassium iodide in hydrochloric acid to germanium(IV) iodide .Physical And Chemical Properties Analysis

Germanium(II) iodide is an orange-yellow crystalline solid . It has a specific density of 5.37 and can be sublimed at 240 °C in a vacuum . It is insoluble in hydrocarbons and slightly soluble in chloroform and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen

Preparation of Germanium(II) Iodide

Germanium(II) iodide can be produced by several methods :

- Reacting germanium (IV) iodide with hydriodic acid and hypophosphorous acid and water .

- The reaction of germanium monosulfide or germanium monoxide and hydrogen iodide .

- Direct reaction of germanium and iodine at 200 – 400 °C .

- Decomposition of HGeI3, which can be prepared by reacting HGeCl3 with hydroiodic acid .

Properties of Germanium(II) Iodide

Germanium(II) iodide is a yellow crystal that slowly hydrolyzes into germanium (II) hydroxide in the presence of moisture . It is insoluble in hydrocarbons and slightly soluble in chloroform and carbon tetrachloride . It has a cadmium iodide structure with lattice parameters a = 413 pm and c = 679 pm . It disproportionates to germanium and germanium tetraiodide at 550 °C .

Reactivity with Carbene

Germanium(II) iodide can react with carbene to form stable compounds . This property allows it to be used in various chemical reactions and syntheses.

Electronics Industry

Germanium(II) iodide is used in the electronics industry to produce germanium layers epitaxially through disproportionation reactions . This is particularly useful in the manufacturing of semiconductors.

Semiconductor Applications

Germanium(II) iodide is used extensively as a semiconductor in transistors, solar cells, and optical materials . This makes it a crucial material in the electronics industry.

Alloying Agent

Germanium(II) iodide acts as an alloying agent . This means it can be mixed with other metals to enhance their properties.

Phosphor in Fluorescent Lamps

Another application of Germanium(II) iodide is its use as a phosphor in fluorescent lamps . This helps in the production of light in these lamps.

Catalyst

Germanium(II) iodide can also act as a catalyst . This means it can speed up certain chemical reactions without being consumed in the process.

Wirkmechanismus

Target of Action

Germanium(II) iodide primarily targets chemical reactions involving germanium and iodine. It can react with various substances, including acetylene and carbene , forming stable compounds.

Mode of Action

Germanium(II) iodide interacts with its targets through chemical reactions . For instance, it reacts with acetylene at 140 °C to form an analogue of cyclohexa-1,4-diene, where the methylene groups (CH2) are replaced with diiodogermylene groups (GeI2) .

Biochemical Pathways

The biochemical pathways of Germanium(II) iodide are primarily related to its formation and decomposition . It can be produced by reducing germanium(IV) iodide with aqueous hypophosphorous acid in the presence of hydroiodic acid . It can also be formed by the reaction of germanium monosulfide or germanium monoxide and hydrogen iodide .

Pharmacokinetics

As an inorganic compound, Germanium(II) iodide’s ADME properties are different from those of drugs. It is an orange-yellow crystalline solid which decomposes on melting . Its specific density is 5.37 and it can be sublimed at 240 °C in a vacuum . It is insoluble in hydrocarbons and slightly soluble in chloroform and carbon tetrachloride .

Result of Action

The result of Germanium(II) iodide’s action is the formation of new compounds. For example, it can react with carbene to form stable compounds . It is also used in the electronics industry to produce germanium layers epitaxially through disproportionation reactions .

Action Environment

The action of Germanium(II) iodide is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it reacts with acetylene at 140 °C . It slowly hydrolyzes into germanium(II) hydroxide in the presence of moisture .

Safety and Hazards

When handling Germanium(II) iodide, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Eigenschaften

InChI |

InChI=1S/GeI2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGYEMVJHPEPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeI2 | |

| Record name | germanium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929131 | |

| Record name | Germanium iodide (GeI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium diiodide | |

CAS RN |

13573-08-5 | |

| Record name | Germanium iodide (GeI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13573-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium iodide (GeI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium iodide (GeI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)

![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)

![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)